molecular formula C17H22N2O2 B14788098 3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone

3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone

Cat. No.: B14788098
M. Wt: 286.37 g/mol
InChI Key: PWWOXQCBNNNPGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of L 696229 involves several steps, starting from the appropriate benzoxazole and pyridine derivatives. The synthetic route typically includes:

Chemical Reactions Analysis

L 696229 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of L 696229.

Scientific Research Applications

L 696229 has been extensively studied for its antiviral properties, particularly against HIV-1. Its applications in scientific research include:

    Chemistry: Used as a model compound to study the inhibition of reverse transcriptase.

    Biology: Employed in cell culture studies to understand the mechanism of HIV-1 replication and inhibition.

    Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infection.

    Industry: Utilized in the development of new antiviral drugs and therapeutic agents.

Mechanism of Action

L 696229 exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme at a site that overlaps with the binding site of other non-nucleoside inhibitors. This binding prevents the enzyme from synthesizing viral DNA from RNA, thereby inhibiting the replication of the virus. The molecular targets involved include the reverse transcriptase enzyme and the associated RNase H activity .

Comparison with Similar Compounds

L 696229 is unique among reverse transcriptase inhibitors due to its specific binding characteristics and antiviral activity. Similar compounds include:

L 696229 stands out due to its specific inhibition of HIV-1 reverse transcriptase and its potential for use in combination therapies with other antiretroviral agents.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpiperidin-2-one

InChI

InChI=1S/C17H22N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,11-13H,3,8-10H2,1-2H3,(H,18,20)

InChI Key

PWWOXQCBNNNPGH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)NC1C)CCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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